

Development of novel drug delivery systems for sustained release of ropivacaine

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Compound of Interest

Compound Name: Ropivacaine Hydrochloride

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An extended-release formulation of the local anesthetic ropivacaine is highly sought after for postoperative pain management to prolong analgesia and reduce the need for opioids.[1][2] Novel drug delivery systems are being developed to encapsulate ropivacaine, providing sustained release at the target site, thereby enhancing its therapeutic efficacy and minimizing systemic toxicity.[3] This document provides an overview of various delivery platforms, their characterization, and detailed protocols for their preparation and evaluation.

Application Notes

Local anesthetics like ropivacaine are essential for managing pain, but their effects are often short-lived, necessitating repeated administrations which can increase the risk of systemic side effects.[2][4] The development of sustained-release formulations aims to overcome this limitation by maintaining an effective local concentration of the anesthetic over an extended period from a single administration.[5] Various platforms, including hydrogels, nanoparticles, liposomes, and microspheres, have been investigated for this purpose.[6]

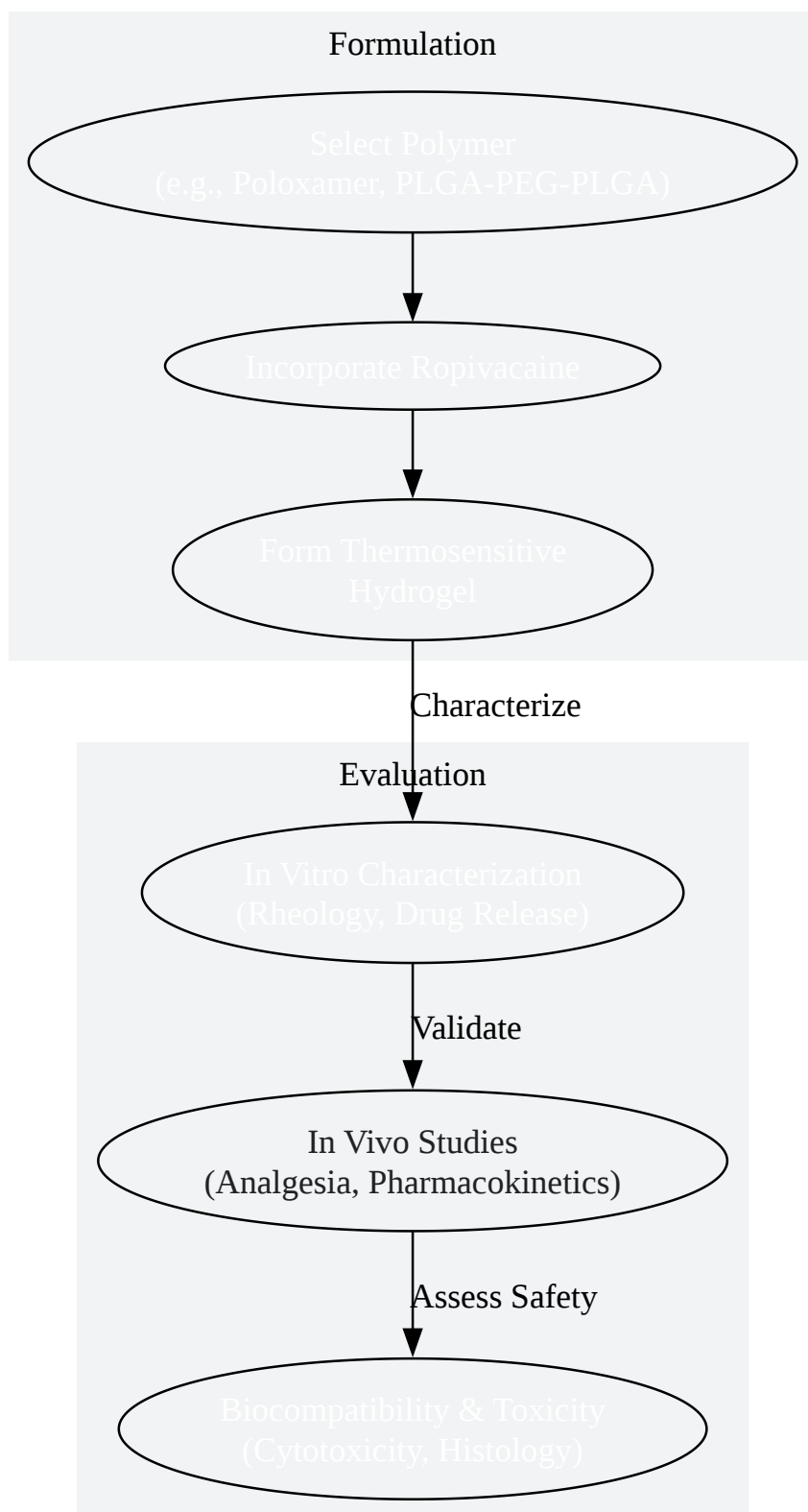
Hydrogel-Based Delivery Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure, making them excellent candidates for drug delivery.[7][8] For ropivacaine, thermosensitive hydrogels are particularly promising; they exist as a liquid at room temperature for easy injection and transition to a gel state at body temperature, forming a drug depot at the site of administration.[4][9]

Materials: Common polymers used for ropivacaine-loaded hydrogels include:

- Poloxamers (e.g., PL407)[7][10]
- Poly(lactic-co-glycolic acid)-polyethylene glycol-poly(lactic-co-glycolic acid) (PLGA-PEG-PLGA)[9]
- k-carrageenan/alginate[4][11]
- Hydroxypropyl chitin[1][12]

Sustained Release Mechanism: The release of ropivacaine from the hydrogel matrix is typically governed by diffusion and erosion of the polymer network. The porous structure of the hydrogel allows for the gradual diffusion of the encapsulated drug into the surrounding tissue.[4][11]



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Caption: General workflow for developing and evaluating ropivacaine-loaded hydrogels.

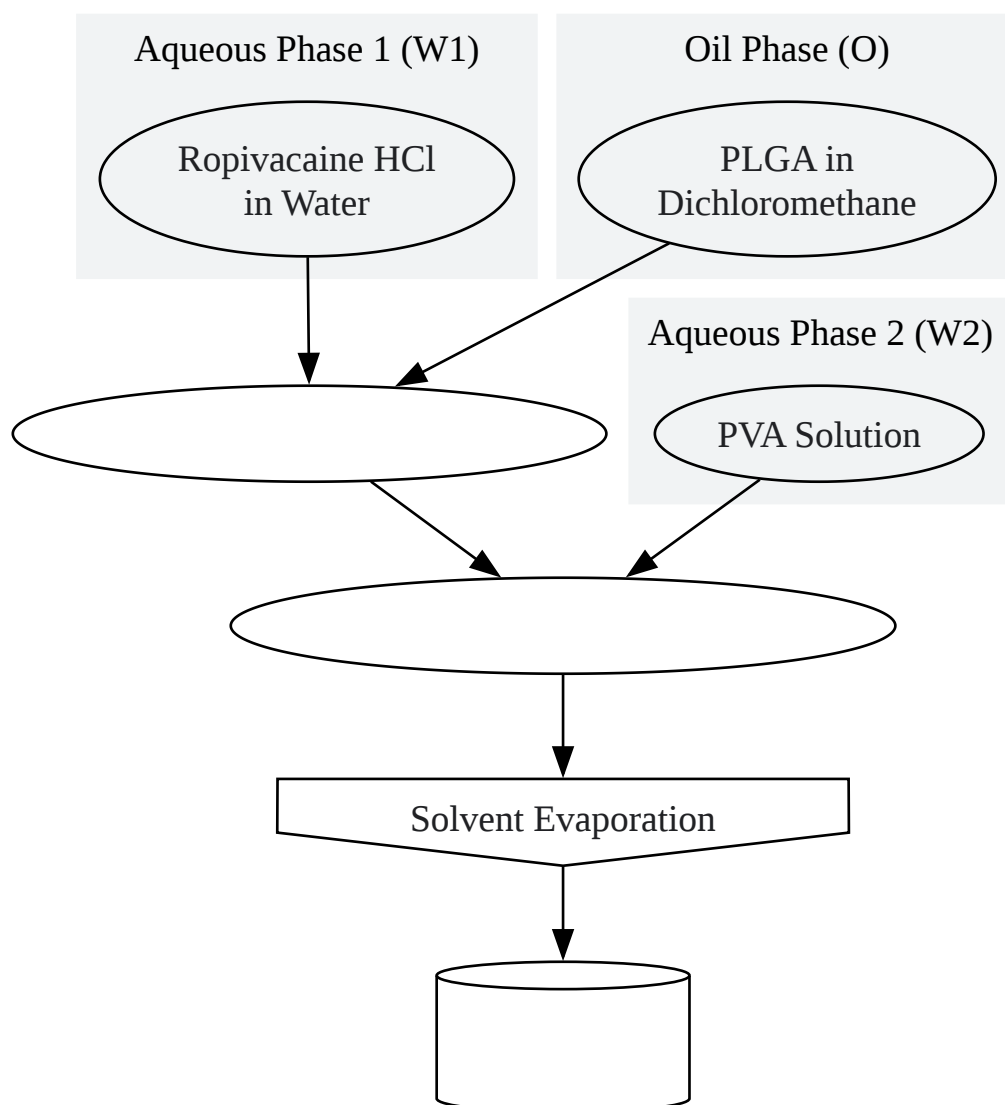
Nanoparticle and Microsphere Systems

Polymeric nanoparticles and microspheres are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[\[13\]](#)[\[14\]](#) Materials like poly(lactic-co-glycolic acid) (PLGA) and chitosan are frequently used due to their biocompatibility and biodegradability.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Key Formulations:

- Lipid-Polymer Hybrid Nanoparticles (LPNs): These combine a polymeric core with a lipid shell, offering high entrapment efficiency.[\[17\]](#)[\[18\]](#)
- PLGA/PELA Nanoparticles: Made from polymers like polyethylene glycol-co-polylactic acid (PELA), these particles can provide analgesia for several days.[\[19\]](#)[\[20\]](#)
- Chitosan Microspheres: These biodegradable microspheres can significantly improve the systemic exposure to ropivacaine compared to a standard injection.[\[15\]](#)[\[21\]](#)

Sustained Release Mechanism: Drug release from these particles is controlled by a combination of diffusion through the polymer matrix and biodegradation of the polymer itself.[\[2\]](#)[\[22\]](#) An initial burst release is often observed, followed by a slower, sustained release phase.[\[15\]](#)[\[21\]](#)



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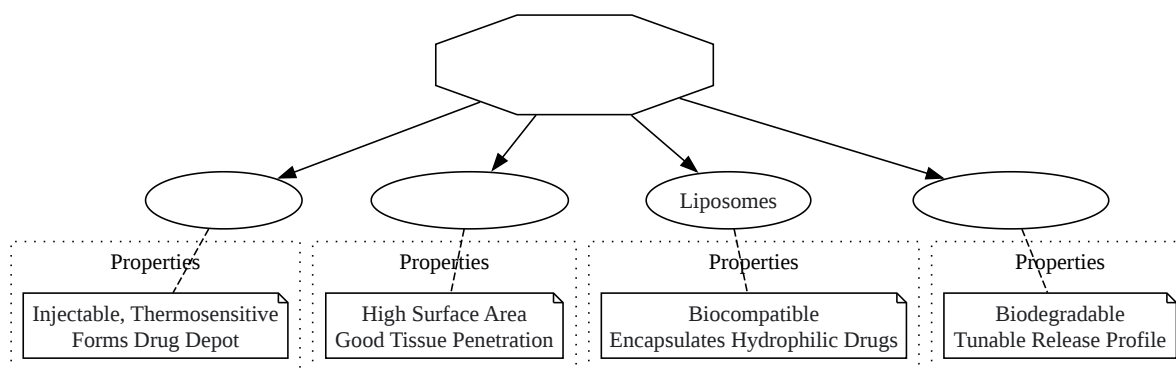
Caption: Double emulsion solvent evaporation method for microsphere preparation.[16]

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. Multivesicular liposomes (MVLs) are a specific type that contains multiple non-concentric aqueous chambers, allowing for a high drug load and extended-release.[22][23]

Sustained Release Mechanism: The release of ropivacaine from liposomes is governed by the diffusion of the drug across the lipid bilayers and the gradual erosion or breakdown of the

vesicles.[22][23] The formulation's lipid composition can be tailored to modulate the release rate.[24]



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Caption: Key characteristics of different ropivacaine delivery platforms.

Data Summary

The following tables summarize quantitative data from various studies on sustained-release ropivacaine formulations.

Table 1: Physicochemical Properties of Ropivacaine Delivery Systems

Delivery System Type	Formulation	Particle Size (nm)	Encapsulation Efficiency (%)	Drug Loading (%)	Citation(s)
Nanoparticles	Lipid-Polymer Hybrid (LPNs)	112.3 ± 2.6	90.2 ± 3.7	-	[17] [18] [25]
PELA Nanoparticles	~180	~75	~10	[19]	
Microspheres	Chitosan Microspheres	2620 ± 760	91.2	7.3	[15] [21]
PLGA Microspheres (8 kDa)	6640 ± 610	92.74 ± 4.21	19.62 ± 0.89	[2]	
PLGA Microspheres (12 kDa)	11190 ± 1240	98.15 ± 3.98	28.37 ± 1.15	[2]	
Liposomes	Multivesicular (MVLs)	15360	-	-	[22]
Ion-Pairing Liposomes	81.09	-	-	[26]	

Table 2: In Vitro Drug Release Profile

Delivery System Type	Formulation	Cumulative Release at 24h (%)	Cumulative Release at 48h (%)	Release Model	Citation(s)
Hydrogel	PLGA-PEG-PLGA Gel	51.3	72.6	Higuchi	[9]
Hydrogel	Poloxamer 407 Gel	~60 (at 250 min)	-	Higuchi	[10]
Liposomes	Multivesicular (MVLs)	~70	~90	First-Order	[23]
Microspheres	PLGA Coated	~20	~30	-	[16]

Table 3: In Vivo Pharmacokinetics and Efficacy

Delivery System	Animal Model	Duration of Analgesia	Tmax (hours)	Cmax (ng/mL)	Citation(s)
Ropivacaine Solution	Rat	0.5 hours	-	423.6	[17][27]
LPNs	Mouse	36 hours	-	-	[17]
PELA Nanoparticles	Rat	> 3 days	>8	-	[19][20]
PLGA-PEG-PLGA Gel	Rat	48 hours	-	-	[9]
MVLs	Rat	-	Significantly later than solution	Significantly lower than solution	[22][23]
Chitosan Microspheres	Rat	Extended effect time	-	-	[15][21]
HPCH-HA Hydrogel	Rat	17.7 ± 0.7 hours	-	-	[12]

Experimental Protocols

Protocol 1: Preparation of Ropivacaine-Loaded PLGA Nanoparticles

This protocol is based on the double emulsion solvent evaporation method.[\[16\]](#)[\[28\]](#)

Materials:

- **Ropivacaine hydrochloride (RVC·HCl)**
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- Deionized water
- Sonicator
- Magnetic stirrer
- Centrifuge

Procedure:

- Prepare Aqueous Phase 1 (W1): Dissolve 10 mg of RVC·HCl in 1 mL of deionized water.
- Prepare Oil Phase (O): Dissolve 100 mg of PLGA in 4 mL of DCM.
- Form Primary Emulsion (W1/O): Add the W1 phase to the O phase. Emulsify using a sonicator at 35% amplitude for 2 minutes on ice to form a water-in-oil emulsion.
- Form Double Emulsion (W1/O/W2): Add the primary emulsion to 8 mL of a 5% PVA aqueous solution (W2). Immediately sonicate for 5 minutes on ice to form the W1/O/W2 double emulsion.

- **Solvent Evaporation:** Transfer the double emulsion to a beaker containing 50 mL of a 0.5% PVA solution. Stir continuously on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate completely.
- **Nanoparticle Collection:** Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- **Washing:** Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove residual PVA and unencapsulated drug.
- **Lyophilization:** Resuspend the final pellet in a small amount of deionized water and freeze-dry (lyophilize) for 48 hours to obtain a dry powder of RVC·HCl-loaded PLGA nanoparticles.

Protocol 2: In Vitro Drug Release Study

This protocol uses a dialysis method to assess the release profile of ropivacaine from a nanoparticle formulation.^{[4][6]}

Materials:

- Ropivacaine-loaded nanoparticle formulation
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis tubing (e.g., MWCO 100 kDa)
- Shaking incubator or water bath
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- **Sample Preparation:** Accurately weigh and disperse a known amount of the nanoparticle formulation (e.g., 10 mg) in 1 mL of PBS.
- **Dialysis Setup:** Transfer the nanoparticle suspension into a pre-soaked dialysis tube and securely seal both ends.

- **Release Medium:** Immerse the sealed dialysis tube into a container with 40 mL of PBS (pH 7.4). The container should be large enough to act as a sink, ensuring the concentration of released drug remains low.
- **Incubation:** Place the entire setup in a shaking incubator at 37°C with constant agitation (e.g., 100 rpm).
- **Sampling:** At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
- **Medium Replacement:** Immediately after sampling, add 1 mL of fresh, pre-warmed PBS back into the container to maintain a constant volume.
- **Quantification:** Analyze the concentration of ropivacaine in the collected aliquots using a validated UV-Vis spectrophotometry or HPLC method.
- **Data Analysis:** Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loading in the nanoparticles.

Protocol 3: In Vivo Evaluation of Analgesic Efficacy (Rat Sciatic Nerve Block)

This protocol assesses the duration and efficacy of the sensory blockade produced by the formulation.^{[12][19]}

Materials:

- Sustained-release ropivacaine formulation
- Control (e.g., saline or standard ropivacaine solution)
- Male Wistar or Sprague-Dawley rats (250-300 g)
- Hot plate analgesia meter or Von Frey filaments
- Injection syringes

Procedure:

- **Acclimatization:** Acclimatize animals to the testing environment and handling for several days before the experiment.
- **Baseline Measurement:** Before injection, establish a baseline response to a noxious stimulus.
 - **Thermal Nociception (Hot Plate Test):** Place the rat on a hot plate set to a constant temperature (e.g., 55°C) and record the time until it shows a nociceptive response (e.g., paw licking or jumping). This is the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
 - **Mechanical Nociception (Von Frey Test):** Measure the paw withdrawal threshold (PWT) by applying calibrated Von Frey filaments to the plantar surface of the hind paw.
- **Administration:** Under light isoflurane anesthesia, inject a specified volume (e.g., 200 µL) of the test formulation or control solution perineurally to the sciatic nerve.
- **Post-Injection Testing:** At set time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) after injection, repeat the nociceptive testing (PWL or PWT) on the ipsilateral (injected) hind paw.
- **Data Analysis:** The duration of sensory blockade is defined as the time until the PWL or PWT returns to baseline levels. Compare the mean duration of analgesia between the formulation group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 4: Cytotoxicity Assay (MTT or XTT Assay)

This protocol evaluates the in vitro biocompatibility of the delivery system on a relevant cell line.

[\[7\]](#)[\[29\]](#)

Materials:

- Fibroblast or neuronal cell line (e.g., 3T3 fibroblasts, Schwann cells)
- Cell culture medium (e.g., DMEM) and supplements
- Ropivacaine formulation (and blank carrier as control)
- MTT or XTT reagent

- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Treatment: Prepare serial dilutions of the ropivacaine formulation, the blank delivery system (without drug), and standard ropivacaine solution in the cell culture medium.
- Exposure: Remove the old medium from the wells and add 100 μ L of the prepared dilutions to the respective wells. Include untreated cells as a negative control.
- Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
- Cell Viability Measurement:
 - Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
 - Incubate for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
- Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against the concentration of the tested formulations to determine the cytotoxic potential.

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